2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzyl group, and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Pyrazolone Moiety: The pyrazolone ring can be synthesized by the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Final Coupling Reaction: The final step involves coupling the benzothiazole, fluorobenzyl, and pyrazolone intermediates under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique electronic and optical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-chlorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- **2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylbenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- **2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-nitrobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H19FN4OS |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(4-fluorophenyl)methyl]-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H19FN4OS/c1-16(27-15-17-11-13-19(26)14-12-17)22-23(18-7-3-2-4-8-18)29-30(24(22)31)25-28-20-9-5-6-10-21(20)32-25/h2-14,29H,15H2,1H3 |
InChI Key |
HGMLPDPARCTNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=C(C=C1)F)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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